Methoxyacetic acid, tetradecyl ester
Description
Chemical Classification and Structural Context within Ester Chemistry
Methoxyacetic acid, tetradecyl ester, also known by its IUPAC name tetradecyl 2-methoxyacetate, belongs to the class of organic compounds known as esters. nih.gov Esters are characterized by a carbonyl group bonded to an oxygen atom, which is in turn connected to another organic group. In this specific molecule, the ester is formed from methoxyacetic acid (the acid component) and tetradecanol (B45765) (the alcohol component), a 14-carbon long-chain alcohol.
The structure features a long, nonpolar hydrocarbon tail from the tetradecyl group, which imparts significant lipophilicity to the molecule. This is contrasted by the more polar head containing the methoxy (B1213986) and ester functional groups. This amphipathic nature is a key determinant of its physical and chemical properties.
Table 1: Chemical and Physical Properties of this compound nih.gov
| Property | Value |
| Molecular Formula | C₁₇H₃₄O₃ |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | tetradecyl 2-methoxyacetate |
| CAS Number | 959263-00-4 |
| Topological Polar Surface Area | 35.5 Ų |
| Complexity | 204 |
| Monoisotopic Mass | 286.25079494 Da |
Significance of Long-Chain Esters in Chemical Science and Biological Systems
Long-chain esters are fundamental molecules in both the chemical industry and biological systems, where their properties are dictated by the length of their alkyl chains.
In chemical science , long-chain esters are valued for their physical properties which make them suitable for a variety of industrial applications. biologyinsights.com They are often used as emollients and thickening agents in cosmetics, as lubricants in industrial processes, and as plasticizers to increase the flexibility of polymers. biologyinsights.com The long alkyl chains contribute to their lubricating and hydrophobic properties.
In biological systems , long-chain esters are integral components of cellular structures and play crucial roles in metabolic and signaling pathways. elsevierpure.comnih.gov They are key constituents of biological membranes, contributing to their fluidity and integrity. elsevierpure.com Furthermore, long-chain fatty acyl-CoA esters are recognized as important signaling molecules within cells, participating in processes such as glycerolipid and glycerophospholipid biosynthesis, and the regulation of various enzyme activities. elsevierpure.comnih.gov Their role in cellular signaling is a significant area of ongoing research, with studies exploring their impact on cellular differentiation, proliferation, and the regulation of metabolic pathways. elsevierpure.comnih.gov
Overview of Research Trajectories for this compound and Related Alkyl Methoxyacetates
The research landscape for this compound and its analogs is expanding, driven by their potential bioactivity and the versatile chemistry of the methoxyacetate (B1198184) group.
A notable area of investigation for This compound is its potential as a bioactive compound. It has been identified as an active volatile phytochemical, suggesting a natural origin and potential ecological roles. pharmaffiliates.com More specifically, a 2024 study highlighted its promise as an antibacterial agent. amazonaws.com In silico molecular docking studies demonstrated a strong binding affinity of methoxyacetic acid, 3-tetradecyl ester to proteins in E. coli, indicating its potential to disrupt bacterial function. amazonaws.com This has opened up avenues for further research into its mechanism of action and potential therapeutic applications.
The broader class of alkyl methoxyacetates is also a subject of chemical research. The methoxyacetate (MAc) group has been utilized for over five decades as a protecting group in organic synthesis due to its stability and selective removability. nih.gov This property is valuable in the complex synthesis of carbohydrates and other natural products. nih.gov Furthermore, glycosyl methoxyacetates have been explored as glycosyl donors, highlighting the utility of the methoxyacetate moiety in synthetic chemistry. nih.gov
Research into other long-chain alkyl esters has also revealed interesting biological activities, particularly antimicrobial properties. Studies on alkyl gallates, for instance, have shown that the length of the alkyl chain is a critical determinant of their antibacterial and antibiofilm efficacy. mdpi.com This suggests that the tetradecyl chain of this compound likely plays a significant role in its observed antibacterial potential. The synergistic effects of some alkyl esters with existing antibiotics against resistant bacterial strains is another promising area of investigation. nih.govnih.gov
Structure
2D Structure
Properties
CAS No. |
959263-00-4 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
tetradecyl 2-methoxyacetate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-17(18)16-19-2/h3-16H2,1-2H3 |
InChI Key |
JJYLKSSFYFVNAF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)COC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Synthetic Pathways for Methoxyacetic Acid, Tetradecyl Ester
The creation of the ester bond between methoxyacetic acid and tetradecanol (B45765) is the central challenge in synthesizing this compound. The approaches to achieve this transformation are diverse, each with distinct advantages and procedural nuances.
Esterification Reactions: Classical and Catalytic Approaches
Direct esterification represents the most straightforward conceptual approach to synthesizing this compound. This involves the reaction of a carboxylic acid with an alcohol, a process that is typically equilibrium-limited and requires specific conditions to achieve high yields.
The most common method for direct esterification is the Fischer-Speier esterification, which utilizes a strong acid catalyst to accelerate the reaction between a carboxylic acid and an alcohol. libretexts.orgorganic-chemistry.org In the synthesis of this compound, this involves reacting methoxyacetic acid with tetradecanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com
The reaction is an equilibrium process where water is formed as a byproduct. masterorganicchemistry.com To drive the reaction toward the formation of the desired ester, Le Chatelier's principle is applied, typically by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus. libretexts.orgmasterorganicchemistry.com
The mechanism involves several key steps:
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of methoxyacetic acid, making the carbonyl carbon more electrophilic. masterorganicchemistry.comlibretexts.org
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of tetradecanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.orgmasterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. masterorganicchemistry.com
Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group. masterorganicchemistry.comlibretexts.org
Deprotonation: The final step is the deprotonation of the resulting species to yield the final ester product, this compound, and regenerate the acid catalyst. masterorganicchemistry.com
| Reactant | Role | Key Considerations |
|---|---|---|
| Methoxyacetic Acid | Carboxylic Acid | Provides the acyl group for the ester. |
| Tetradecanol | Alcohol | Provides the alkoxy group; often used in excess to shift equilibrium. |
| Sulfuric Acid (H₂SO₄) / Tosic Acid (TsOH) | Catalyst | Protonates the carbonyl group to activate the carboxylic acid. masterorganicchemistry.com |
| Toluene / Heptane | Solvent (Optional) | Can be used to facilitate azeotropic removal of water. |
Transesterification Strategies for Alkyl Methoxyacetates
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. google.com This method is particularly useful when the starting carboxylic acid is difficult to handle or when a more readily available, lower-boiling point ester can be used as a precursor.
A versatile and economical route for preparing higher esters of methoxyacetic acid, such as the tetradecyl ester, starts from readily available chloroacetic acid esters. google.com This process avoids the direct handling of methoxyacetic acid and proceeds in a two-stage sequence that can often be performed in a single reaction vessel.
Stage 1: Formation of a Lower Methoxyacetate (B1198184) Ester The first step involves the reaction of a simple chloroacetic acid ester (e.g., methyl chloroacetate (B1199739) or ethyl chloroacetate) with an alkali metal methoxide (B1231860), typically sodium methoxide (NaOCH₃). This is a nucleophilic substitution reaction where the methoxide ion displaces the chloride ion, yielding a lower alkyl ester of methoxyacetic acid (e.g., methyl methoxyacetate).
Stage 2: In Situ Transesterification The crucial advantage of this method is that the methyl methoxyacetate intermediate does not need to be isolated. google.com In the same reaction mixture, a higher alcohol—in this case, tetradecanol—is added. The reaction conditions (temperature and pressure) are adjusted to facilitate the transesterification. google.com The lower-boiling alcohol (methanol) is distilled off from the reaction mixture, which drives the equilibrium towards the formation of the higher-boiling this compound. google.com This process can be effectively carried out in the presence of the excess alkali metal methoxide from the first stage, which can also act as a catalyst for the transesterification. google.com The reaction can be conducted at pressures ranging from 0.8 to 3 bar to control the distillation of the lower alcohol. google.com
| Step | Reactants | Product(s) | Key Process |
|---|---|---|---|
| 1. Methoxyacetate Formation | Chloroacetic acid ester (e.g., Methyl chloroacetate), Alkali metal methoxide (e.g., Sodium methoxide) | Methyl methoxyacetate, Sodium chloride | Nucleophilic substitution |
| 2. Transesterification | Methyl methoxyacetate (from Step 1), Tetradecanol | This compound, Methanol (B129727) | Equilibrium-driven reaction; removal of methanol by distillation. google.com |
Sustainable and Environmentally Benign Synthesis Approaches
Modern synthetic chemistry places a strong emphasis on developing environmentally friendly processes. For esterification, this often involves replacing corrosive and difficult-to-remove liquid acid catalysts with solid, reusable alternatives.
Dehydration-condensation is another term for esterification, emphasizing the removal of water. The use of involatile (non-volatile) solid acid catalysts offers significant advantages in terms of sustainability and process efficiency. These catalysts are easily separated from the reaction mixture by simple filtration, can often be regenerated and reused, and typically exhibit lower corrosivity (B1173158) than strong mineral acids. csic.es
Examples of involatile acid catalysts suitable for the esterification of methoxyacetic acid with tetradecanol include:
Ion-Exchange Resins: Polymeric resins functionalized with sulfonic acid groups (e.g., Amberlyst-15) are effective catalysts for esterification. researchgate.netripublication.com They provide acidic sites for the reaction to occur and their solid nature simplifies catalyst removal.
Zeolites and Niobiosilicates: These are microporous aluminosilicate (B74896) or niobiosilicate materials with acidic sites within their framework. Their defined pore structures can also impart shape selectivity to the reaction.
Sulfonated Mesoporous Silica: Materials like SBA-15 or MCM-41 can be functionalized with sulfonic acid groups, combining the benefits of a solid support with high surface area and accessible catalytic sites. researchgate.net
The reaction mechanism is analogous to homogeneous acid catalysis, occurring on the acidic sites of the solid catalyst surface. The process is still an equilibrium, and the removal of water is necessary to achieve high conversion rates. nii.ac.jp This approach is particularly well-suited for fixed-bed continuous flow reactors, which can improve industrial process efficiency. csic.es
| Catalyst Type | Examples | Advantages | Disadvantages |
|---|---|---|---|
| Ion-Exchange Resins | Amberlyst-15, Dowex 50W | High activity, easy separation, reusability. ripublication.com | Limited thermal stability (except for specific types like Nafion). ripublication.com |
| Zeolites | H-ZSM-5, H-Beta | High thermal stability, shape selectivity. | Can be susceptible to deactivation by coking. |
| Functionalized Silicas | Sulfonated SBA-15 | High surface area, tunable properties. researchgate.net | Potential for leaching of functional groups. |
Mechanistic Investigations of Biological and Environmental Interactions
Bioremediation and Biodegradation Processes
The breakdown of Methoxyacetic acid, tetradecyl ester in the environment is crucial to understanding its persistence and ecological impact. Both bacteria and yeast possess enzymatic machinery capable of degrading ester compounds, suggesting potential pathways for the bioremediation of sites contaminated with this chemical.
While direct studies on the bacterial degradation of this compound are not extensively documented, the metabolic capabilities of certain bacterial genera, particularly thermophilic bacteria, in breaking down structurally similar compounds like long-chain alkanes and other esters, offer valuable insights into its likely biodegradation pathway.
Thermophilic bacteria, such as species from the genera Geobacillus and Anoxybacillus, are well-adapted to thrive in high-temperature environments, including petroleum reservoirs, and have demonstrated a remarkable ability to degrade a wide range of hydrocarbons. rsc.orgmdpi.comresearchgate.net Strains of Geobacillus have been shown to degrade long-chain n-alkanes (C32 and C40), which are components of crude oil. d-nb.infoepa.gov This degradation is initiated by enzymes like alkane hydroxylase, which introduces an oxygen atom into the alkane chain, followed by alcohol dehydrogenase and lipase (B570770) activity. d-nb.infonih.gov The presence of lipase is particularly significant as it is responsible for the hydrolysis of ester bonds, a key step in the degradation of this compound. mdpi.com
Anoxybacillus species have also been identified as potent hydrocarbon degraders under thermophilic conditions. researchgate.net One newly isolated strain, Anoxybacillus sp. WJ-4, was found to degrade a range of hydrocarbons from C8 to C22 at 67°C. rsc.org This strain produces a bioemulsifier that enhances the bioavailability of hydrophobic compounds, a crucial factor in the bioremediation of oil-contaminated sites. rsc.orgresearchgate.net The alkane monooxygenase genes found in this Anoxybacillus strain show a high similarity to those in Geobacillus, suggesting a conserved mechanism for hydrocarbon degradation among these thermophilic bacteria. rsc.org
Given that this compound is a long-chain ester, it is plausible that Geobacillus and Anoxybacillus species could degrade it through the action of their lipases and other hydrocarbon-degrading enzymes. The initial step would likely involve the hydrolysis of the ester bond by a lipase, yielding tetradecyl alcohol and methoxyacetic acid. Subsequently, these smaller molecules could be further metabolized by the bacteria.
Diesel fuel is a complex mixture of hydrocarbons, and its contamination of soil and water is a significant environmental concern. Bioremediation, the use of microorganisms to clean up pollutants, is a promising and environmentally friendly approach to address this issue. mdpi.com Thermophilic bacteria are particularly advantageous for the bioremediation of diesel-contaminated sites, as higher temperatures can increase the bioavailability of hydrophobic pollutants. researchgate.net
While specific studies on the role of this compound in diesel contamination bioremediation are lacking, the general principles of hydrocarbon degradation by microbial consortia are applicable. Bacteria capable of degrading diesel components are ubiquitous in nature and can be isolated from contaminated sites. nih.gov The success of bioremediation often relies on the selection of appropriate microbes with a high capacity for pollutant degradation. mdpi.com The introduction of specific hydrocarbon-degrading microbial strains or consortia, a process known as bioaugmentation, can enhance the cleanup of contaminated environments. nih.gov
Considering the structural similarity of this compound to some components of diesel fuel and other long-chain hydrocarbons, it is conceivable that bacteria involved in diesel bioremediation could also degrade this compound. The enzymatic machinery used to break down the alkanes and other esters in diesel would likely be effective against this compound as well.
Yeasts, particularly Saccharomyces cerevisiae, are known for their ability to mediate a wide range of biotransformation reactions, including the synthesis and hydrolysis of esters. nih.govnih.gov These reactions are crucial in the food and beverage industry, contributing to the flavor and aroma profiles of fermented products. nih.gov The enzymatic capabilities of yeasts also make them potential candidates for the bioremediation of ester-containing pollutants.
The biotransformation of esters by yeasts can involve several enzymatic pathways. Esterases and lipases can catalyze the hydrolysis of ester bonds, breaking down larger ester molecules into their constituent alcohols and carboxylic acids. researchgate.net For this compound, this would result in the formation of tetradecyl alcohol and methoxyacetic acid. These degradation products could then be further metabolized by the yeast or other microorganisms in the environment.
Conversely, yeasts can also synthesize esters through the condensation of an alcohol and an acyl-CoA molecule, a reaction catalyzed by alcohol acetyltransferases. nih.gov While this is typically associated with the production of flavor-active esters during fermentation, it highlights the dynamic nature of ester metabolism in yeast.
Although no studies have specifically investigated the biotransformation of this compound by yeast, the existing knowledge of yeast-mediated ester metabolism suggests that these microorganisms could play a role in its degradation. nih.govresearchgate.net Further research is needed to identify the specific yeast strains and enzymes involved and to characterize the resulting degradation products.
Bacterial-Mediated Degradation of this compound
Mechanisms of Antimicrobial Activity
Recent research has begun to explore the potential of this compound and its isomers as antimicrobial agents. Computational studies, in particular, have provided valuable insights into the possible mechanisms of their antibacterial activity.
In silico molecular docking is a computational technique used to predict the binding affinity and interaction between a ligand (in this case, a chemical compound) and a target protein. amazonaws.com This method is instrumental in the early stages of drug discovery for identifying potential therapeutic agents. amazonaws.com A recent study investigated the antibacterial potential of Methoxyacetic acid, 3-tetradecyl ester, an isomer of this compound, against several pathogenic bacteria, including Escherichia coli and Salmonella typhi. amazonaws.com
The study utilized molecular docking to assess the binding of Methoxyacetic acid, 3-tetradecyl ester to specific target proteins in these bacteria. amazonaws.com The results indicated that the compound exhibited promising potential as an antibacterial agent. amazonaws.com The analysis of the docking results revealed a low binding free energy (BFE) value, which suggests a strong and stable interaction between the compound and the bacterial target protein. amazonaws.com
For E. coli, Methoxyacetic acid, 3-tetradecyl ester showed a BFE value of -8.6 kcal/mol. amazonaws.com The interaction with the target protein involved several types of bonds, including carbon-hydrogen interactions and alkyl and pi-alkyl interactions with various amino acid residues. amazonaws.com These findings suggest that Methoxyacetic acid, 3-tetradecyl ester can effectively compete for binding at the active site of the target receptor, potentially inhibiting its function and disrupting essential cellular processes in the bacteria. amazonaws.com
It is important to note that these are computational predictions, and further in vitro and in vivo studies are required to validate the antibacterial activity of this compound and its isomers and to fully elucidate their mechanisms of action.
| Target Organism | Target Protein (PDB ID) | Binding Free Energy (kcal/mol) | Interacting Residues | Interaction Type |
| Escherichia coli | ESPF (2YKT) | -8.6 | GLU189, LYS108, PHE196, ARG192, ARG193, CYS195 | Carbon-Hydrogen, Alkyl, Pi-Alkyl |
| Salmonella typhi | SopA (5JW7) | Not specified | Not specified | Not specified |
Elucidation of Ligand-Protein Interaction Profiles (e.g., E. coli protein binding)
The interaction of this compound with bacterial proteins has been a subject of computational modeling studies, offering insights into its potential as an antibacterial agent. A notable in silico molecular docking study investigated the binding affinity of Methoxyacetic acid, 3-tetradecyl ester, an isomer of the titular compound, with a protein from Escherichia coli (PDB ID: 2YKT). researchgate.net
The analysis predicted a strong and stable interaction between the compound and the bacterial protein, with a binding free energy (BFE) of -8.6 kcal/mol. researchgate.net This low BFE value suggests a favorable binding affinity, indicating that the compound could effectively compete for the protein's binding site and form a stable complex. researchgate.net
The stability of this ligand-protein complex is attributed to a combination of intermolecular forces. The study identified several key interactions:
Carbon-Hydrogen Bond: An interaction was observed with the amino acid residue GLU189 at a distance of 3.60 Å. researchgate.net
Alkyl and Pi-Alkyl Interactions: The tetradecyl tail of the ester forms hydrophobic interactions with a number of amino acid residues, including LYS108 (4.80 Å), PHE196 (4.77 Å), ARG192 (4.08 Å), and ARG193 (3.60 Å). A pi-alkyl interaction was also noted with CYS195 (4.35 Å). researchgate.net
These interactions collectively anchor the Methoxyacetic acid, 3-tetradecyl ester molecule within the protein's binding pocket, suggesting a potential mechanism for its observed antibacterial properties against E. coli. researchgate.net
| Interacting Residue | Interaction Type | Distance (Å) |
|---|---|---|
| GLU189 | Carbon-Hydrogen Bond | 3.60 |
| LYS108 | Alkyl | 4.80 |
| PHE196 | Alkyl | 4.77 |
| ARG192 | Alkyl | 4.08 |
| ARG193 | Alkyl | 3.60 |
| CYS195 | Pi-Alkyl | 4.35 |
Mechanistic Basis of Antioxidant Capacity
Free Radical Scavenging Mechanisms of Ester Compounds
The antioxidant activity of ester compounds is fundamentally linked to their ability to donate electrons or hydrogen atoms to neutralize free radicals. While direct studies on the free radical scavenging mechanism of this compound are not extensively available, the general principles governing ester compounds can be applied.
For many ester compounds, especially those derived from phenolic or hydroxycinnamic acids, the free radical scavenging activity is attributed to the presence of hydroxyl (-OH) groups on an aromatic ring. These groups can donate a hydrogen atom, forming a stable phenoxyl radical that is resonance-stabilized. The stability of this resulting radical is a key factor in the antioxidant efficacy of the parent molecule.
In the case of this compound, which lacks these specific activating groups, any inherent antioxidant activity would likely be modest and proceed through a different mechanism. The presence of the ether linkage and the long alkyl chain may play a role, but the capacity for direct hydrogen or electron donation to potent free radicals is expected to be limited compared to classic phenolic antioxidants.
Comparative Antioxidant Profiles of Natural Extracts Containing this compound
Methoxyacetic acid, 2-tetradecyl ester has been identified as a constituent of the methanolic stem bark extract of Lannea acida, a plant utilized in traditional African medicine. scispace.com Various studies have demonstrated the antioxidant potential of Lannea acida extracts, providing a context for understanding the potential contribution of its individual components.
A study on the hydroethanolic extract of Lannea acida trunk bark reported a 50% inhibitory concentration (IC₅₀) of 0.630 ± 0.003 mg/mL in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, indicating moderate activity. researchgate.net The ferric ion reducing antioxidant power (FRAP) of the same extract was found to be 393.13 ± 20.13 mg Ascorbic Acid Equivalents per gram (mg EAA/g). researchgate.net
Another investigation into the methanolic stem bark extract of Lannea acida also highlighted its potent antioxidant properties, which were correlated with a high total phenolic content. scispace.comresearchgate.net The essential oil from the leaves of Lannea acida also exhibited significant radical scavenging activity, with a 76.88% inhibition at a concentration of 1.00 mg/ml in a DPPH assay, comparable to the standard antioxidant ascorbic acid. tasued.edu.ngtasued.edu.ng
| Extract Type | Assay | Result | Reference |
|---|---|---|---|
| Hydroethanolic Trunk Bark Extract | DPPH IC₅₀ | 0.630 ± 0.003 mg/mL | researchgate.net |
| Hydroethanolic Trunk Bark Extract | FRAP | 393.13 ± 20.13 mg EAA/g | researchgate.net |
| Methanolic Stem Bark Extract | DPPH | High activity correlated with phenolic content | scispace.comresearchgate.net |
| Leaf Essential Oil | DPPH (% Inhibition at 1.00 mg/ml) | 76.88% | tasued.edu.ngtasued.edu.ng |
Anti-inflammatory Mechanisms
Studies on Protein Denaturation Inhibition
Protein denaturation is a key event in the inflammatory cascade, leading to the loss of protein structure and function, which can trigger an inflammatory response. Substances that can inhibit protein denaturation are therefore considered to have potential anti-inflammatory properties.
While there are no direct studies on the inhibition of protein denaturation by this compound, research on related compounds, such as fatty acids, provides a basis for hypothesizing its potential activity. Natural hydrophobic substances, including a range of fatty acids, have been shown to be highly effective in inhibiting the heat-induced denaturation of human serum albumin in vitro. nih.gov Their efficacy in this regard has been found to be greater than that of some nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov
The mechanism by which these hydrophobic molecules stabilize proteins is thought to involve their interaction with the protein's hydrophobic domains, thereby preventing the unfolding and aggregation that characterizes denaturation. Given the long tetradecyl fatty acid chain of this compound, it is plausible that it could exhibit similar protein-stabilizing effects. The long alkyl chain could intercalate into the hydrophobic regions of proteins, shielding them from denaturing stresses. However, without direct experimental evidence, this remains a scientifically-grounded hypothesis.
Membrane Stabilization Effects
The stabilization of cellular membranes, particularly those of lysosomes and erythrocytes, is another important mechanism of anti-inflammatory action. The release of lysosomal enzymes into the cytosol can initiate and perpetuate inflammatory processes. Therefore, substances that can stabilize these membranes can mitigate the inflammatory response.
Direct experimental data on the membrane-stabilizing effects of this compound are currently unavailable. However, the influence of long-chain fatty acids and their esters on membrane properties is an active area of research. Fatty acids are known to incorporate into lipid membranes, which can alter their permeability, morphology, and stability. researchgate.net
The long, saturated tetradecyl chain of this compound would be expected to insert into the lipid bilayer of cell membranes. This incorporation could potentially increase membrane stability by enhancing the packing of membrane phospholipids (B1166683) and reducing membrane fluidity. Saturated fatty acids, in particular, have been shown to generate a more pronounced membrane stabilization effect compared to their unsaturated counterparts. acs.org By reinforcing the membrane structure, the compound could prevent the leakage of pro-inflammatory contents from lysosomes and protect erythrocytes from hemolysis. This hypothetical mechanism warrants further investigation to be confirmed.
Immunomodulatory Pathways
While specific experimental data on the immunomodulatory effects of this compound are not extensively documented in publicly accessible literature, its potential to interact with immune pathways can be preliminarily assessed through various computational, or in silico, methods. These approaches serve as cost-effective and time-saving initial screens to predict the potential hazards of chemical compounds and prioritize them for further toxicological testing. acs.orgnih.gov Computational modeling for immunotoxicity is a developing field that leverages data from structurally similar compounds and known biological interactions to forecast the activity of untested molecules. acs.orgnih.gov
The prediction of immunomodulatory potential for a small molecule like this compound would typically involve several key computational strategies:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are based on the principle that the chemical structure of a molecule is intrinsically linked to its biological activity. europa.eu These models mathematically correlate the quantitative structural features of chemicals, known as molecular descriptors, with their bioactivities. acs.org To assess this compound, its structural properties (e.g., lipophilicity, molar refractivity, electronic properties) would be calculated and inputted into established QSAR models for immunotoxicity. acs.orgeuropa.eu These models are trained on large datasets of compounds with known immunotoxic or non-immunotoxic effects. nih.gov The model would then predict the likelihood of this compound causing adverse effects on the immune system, such as cytotoxicity to B-cells or T-cells, or activation of specific signaling pathways like the aryl hydrocarbon receptor (AhR) pathway, which is a key event in immunotoxicity. acs.orgnih.govnih.gov
Molecular Docking Simulations: This technique predicts how a small molecule (ligand), such as this compound, might bind to the three-dimensional structure of a macromolecular target, typically a protein receptor. frontiersin.org In the context of immunomodulation, key immune system proteins like Toll-like receptors (TLRs), cytokines, or major histocompatibility complexes (MHC) could be selected as targets. nih.govresearchgate.net A computational simulation would attempt to fit the ester into the binding site of these receptors, calculating a binding energy or score that indicates the strength and stability of the interaction. dovepress.com A strong predicted binding to an immune receptor could suggest that this compound has the potential to either activate or inhibit that receptor's signaling pathway, thereby modulating an immune response. nih.gov
Machine Learning and Data-Driven Approaches: Modern computational toxicology heavily relies on machine learning algorithms. nih.gov Models, often based on algorithms like the Naïve-Bayes learning algorithm, can be trained on chemical structure information (e.g., molecular fingerprints) and associated biological data from high-throughput screening assays. nih.govresearchgate.net These models learn to distinguish between immunotoxic and non-immunotoxic compounds. This compound could be evaluated by such a model to classify its potential risk. nih.gov These predictions can have high specificity, meaning a compound classified as immunotoxic is very likely to possess such properties. nih.gov
Read-Across and Chemical Category Approaches: Read-across is a data gap-filling technique that uses toxicological data from structurally similar chemicals (source analogues) to predict the toxicity of an untested compound (the target). ecetoc.orgnumberanalytics.com To apply this to this compound, a group of structurally and functionally similar esters would be identified for which immunotoxicity data exists. nih.gov The rationale is that similar chemicals are likely to have similar toxicological profiles. numberanalytics.com The assessment would involve a careful justification of the similarity based on molecular structure, physicochemical properties, and predicted metabolic pathways. researchgate.net
The collective results from these computational methods can provide a preliminary profile of the potential immunomodulatory activity of this compound. For instance, a hypothetical computational screening might generate predictions as illustrated in the table below. It is crucial to note that these in silico predictions are not a substitute for experimental validation but are invaluable for guiding and prioritizing future laboratory-based studies. nih.gov
| Computational Method | Immune Target/Pathway | Predicted Outcome | Confidence Score | Potential Implication |
|---|---|---|---|---|
| QSAR Model | General Immunotoxicity | Potential for T-cell cytotoxicity | 0.65 | Suggests potential for immunosuppression |
| Molecular Docking | Toll-like Receptor 4 (TLR4) | Moderate binding affinity (-7.2 kcal/mol) | N/A | Possible antagonist activity at a key innate immune receptor |
| Machine Learning (Naïve-Bayes) | Immune Cell Cytotoxicity | Classified as potentially immunotoxic | 0.78 (Probability) | Prioritizes for in vitro cytotoxicity assays |
| Read-Across | Skin Sensitization | Positive (based on similar long-chain esters) | Moderate | Indicates a potential for allergic contact dermatitis |
Occurrence, Isolation, and Distribution in Natural and Environmental Matrices
Isolation and Identification from Botanical Sources
The detection of Methoxyacetic acid, tetradecyl ester and its isomers has been documented in extracts derived from different parts of a variety of plants. These findings are the result of scientific investigations into the phytochemical composition of these species.
A study focusing on the bioactive components of Lannea acida identified Methoxyacetic acid, 2-tetradecyl ester in a methanolic extract of the stem bark. researchgate.net The analysis was performed using Gas Chromatography-Mass Spectrometry (GC-MS), which confirmed the presence of this compound among other constituents. researchgate.net The identification process involved comparing the mass spectra of the components in the extract with the National Institute of Standards and Technology (NIST) database library. researchgate.net In this particular analysis, Methoxyacetic acid, 2-tetradecyl ester was reported to have a peak area of 7.62%. researchgate.net
Methoxyacetic acid, 3-tetradecyl ester was identified as a component in the leaf extracts of Tamarindus indica. sdiarticle4.comsdiarticle4.com A study utilizing GC-MS to analyze both ethanolic and aqueous extracts of the leaves successfully detected this compound. sdiarticle4.comsdiarticle4.com In the ethanolic extract, Methoxyacetic acid, 3-tetradecyl ester was identified with a retention time of 22.91 minutes and a peak area of 2.57%. sdiarticle4.comsdiarticle4.com The identification was confirmed by comparing the mass spectrum of the compound with the data available in the NIST library. semanticscholar.org
An investigation into the chemical composition of the whole plant of Andrographis echioides revealed the presence of Methoxyacetic acid, 3-tetradecyl ester. ejbps.com The analysis was conducted on an ethanol (B145695) extract of the plant using Gas Chromatography-Mass Spectrometry (GC-MS). ejbps.com The identification of the compounds was achieved by matching their mass spectra with the National Institute of Standard and Technology (NIST) library. ejbps.com
In a comprehensive analysis of the bioactive components in the whole plant of Sida cordata, Methoxyacetic acid, 4-tetradecyl ester was identified. nih.govscispace.com The study utilized an ethanol extract of the plant, which was subjected to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. nih.govscispace.com This compound was one of 29 bioactive compounds identified, and its discovery contributes to understanding the chemical profile of the plant. nih.govscispace.com
Information regarding the presence of this compound in the essential oil of Mitracarpus scaber is not available in the reviewed scientific literature.
A study on the methanol (B129727) extract of toasted African yam bean seeds (Sphenostylis stenocarpa) identified the presence of Methoxyacetic acid tetradecyl ester. cabidigitallibrary.org The investigation employed Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the fatty acid methyl esters within the seed extract, revealing this compound as one of the constituents. cabidigitallibrary.org
Data Tables
Table 1: Isolation of this compound and its Isomers from Botanical Sources
| Botanical Source | Plant Part Used | Extraction Solvent | Analytical Method | Identified Isomer |
|---|---|---|---|---|
| Lannea acida | Stem Bark | Methanol | GC-MS | Methoxyacetic acid, 2-tetradecyl ester |
| Tamarindus indica | Leaves | Ethanol | GC-MS | Methoxyacetic acid, 3-tetradecyl ester |
| Andrographis echioides | Whole Plant | Ethanol | GC-MS | Methoxyacetic acid, 3-tetradecyl ester |
| Sida cordata | Whole Plant | Ethanol | GC-MS | Methoxyacetic acid, 4-tetradecyl ester |
Table 2: GC-MS Data for Identification of this compound Isomers
| Botanical Source | Identified Isomer | Retention Time (min) | Peak Area (%) |
|---|---|---|---|
| Lannea acida | Methoxyacetic acid, 2-tetradecyl ester | Not Reported | 7.62 |
| Tamarindus indica | Methoxyacetic acid, 3-tetradecyl ester | 22.91 | 2.57 |
| Andrographis echioides | Methoxyacetic acid, 3-tetradecyl ester | Not Reported | Not Reported |
| Sida cordata | Methoxyacetic acid, 4-tetradecyl ester | Not Reported | Not Reported |
Detection in Biological Samples
The detection of this ester is not limited to botanical sources; it has also been identified as a component of volatile organic compounds (VOCs) in human samples.
This compound has been identified as one of nearly 100 volatile organic compounds (VOCs) emanating from human skin. nih.govnih.gov In a study analyzing VOCs from the upper back and forearm of healthy subjects, this compound was detected using solvent extraction followed by gas chromatography/mass spectrometry (GC/MS). nih.gov The skin's VOC profile is complex, originating from glandular secretions and their interaction with skin bacteria, and can provide information about metabolic processes. nih.gov
Table 3: Identification of this compound in Human Skin VOCs
| Parameter | Value | Source |
| Biological Matrix | Human Skin | nih.gov |
| Analysis Method | GC/MS | nih.gov |
| Compound Name | Methoxy (B1213986) acetic acid, tetradecyl ester | nih.gov |
| Retention Time (min) | 39.01 | nih.gov |
| Key Mass Spectrum Ions (m/z) | 57, 71 | nih.gov |
Presence in Environmental Samples
Detailed investigations into the presence of this compound in environmental samples are not extensively documented in publicly available scientific literature. The following subsections summarize the current state of knowledge based on available research.
Current research on the biodegradation of diesel in soil primarily focuses on the breakdown of hydrocarbon constituents. While the formation of various intermediate and final degradation products is a recognized outcome of microbial action on diesel fuel, the specific identification of this compound in extracts from diesel-contaminated soil has not been reported in the surveyed scientific studies. Research in this area tends to concentrate on broader compound classes, such as fatty acid methyl esters (FAMEs), particularly in soils contaminated with biodiesel blends. However, this compound is chemically distinct from the FAMEs typically associated with biodiesel.
The degradation of organic substances like groundnut oil involves complex biochemical pathways, leading to a variety of breakdown products. Studies on the chemical composition and degradation of groundnut oil have identified numerous fatty acids and their esters. For instance, research on the microbial degradation of groundnut oil has led to the identification of various new compounds. However, within the scope of the reviewed literature, this compound has not been identified as a product of groundnut oil degradation. The focus of such studies is often on major constituents and more commonly formed esters.
Emerging Research Areas and Future Directions
Integration in Material Science and Nanotechnology Research
The foray of Methoxyacetic acid, tetradecyl ester into material science and nanotechnology is a promising frontier. Its molecular structure suggests potential as a modifier or functional component in advanced materials.
Currently, there is a significant gap in the scientific literature regarding the specific interactions of this compound with nanoparticles. While the compound has been identified as a volatile phytochemical, its application in nanotechnology and its effects on biological systems at the nano-level remain largely unexplored. Future research is anticipated to investigate how this ester might be used to functionalize nanoparticles, potentially influencing their stability, dispersibility, and biocompatibility. Such studies would be crucial in determining the viability of these nano-conjugates for applications in drug delivery, bio-imaging, and as antimicrobial agents. The long tetradecyl chain could, in theory, provide a lipophilic anchor for nanoparticle surfaces, while the methoxyacetate (B1198184) group could offer a site for further chemical modification or interaction with biological molecules.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
High-throughput screening (HTS) and combinatorial chemistry are powerful tools for the rapid discovery of new molecules with desired properties. While these techniques are widely used in drug discovery and material science, their specific application to generate and test derivatives of this compound has not been extensively reported. The potential exists to create libraries of related esters by varying the length of the alkyl chain or by modifying the methoxyacetic acid moiety. These libraries could then be screened for enhanced biological activity, improved material properties, or novel applications. For instance, screening for derivatives with increased antimicrobial potency or specific affinities for certain receptors could lead to the development of new therapeutic agents.
Advanced Mechanistic Elucidation of Biological and Environmental Roles
Initial research has identified this compound as a naturally occurring compound in certain plants. However, a deep understanding of its biological and environmental roles is still in its infancy. A study on a related compound, Methoxy (B1213986) acetic acid, 3-tetradecyl ester, has shown potential antibacterial activity against E. coli and Salmonella typhi, suggesting that this compound may also possess similar properties. amazonaws.com Further research is needed to elucidate the precise mechanisms of action, including its interaction with microbial cell membranes or specific enzymes. Environmentally, its fate and transport, biodegradability, and potential ecological impact are important areas for future investigation to ensure its safe and sustainable use.
Development of Novel Analytical Techniques for Trace Analysis
The detection and quantification of this compound, particularly at trace levels in complex matrices such as biological tissues or environmental samples, is crucial for its study. While Gas Chromatography-Mass Spectrometry (GC-MS) has been used for its identification in plant extracts, there is an opportunity for the development of more sensitive and selective analytical methods. chemsociety.org.ng Innovations could include the development of specific antibodies for immunoassays, the use of advanced mass spectrometry techniques like tandem mass spectrometry (MS/MS) for unambiguous identification, or the creation of novel sensors for real-time monitoring. These advancements would be instrumental in pharmacokinetic studies, environmental monitoring, and quality control of products containing this compound.
Contributions to Sustainable Chemistry and Green Engineering Principles
The principles of sustainable chemistry and green engineering encourage the use of renewable resources and the design of environmentally benign processes. As this compound is a phytochemical, it is derived from a renewable biological source. pharmaffiliates.com This aligns with the green chemistry principle of using renewable feedstocks. Future research could focus on developing green synthetic routes to this compound and its derivatives, minimizing the use of hazardous solvents and reagents. Furthermore, exploring its potential as a biodegradable and non-toxic alternative to existing synthetic chemicals in various applications, such as lubricants, plasticizers, or surfactants, would be a significant contribution to sustainable technology.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing methoxyacetic acid, tetradecyl ester in a laboratory setting?
- Methodological Answer : Synthesis typically involves esterification of methoxyacetic acid with tetradecanol. A catalytic acid (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide) can be used to drive the reaction. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or distillation under reduced pressure is recommended to isolate the ester. Monitor reaction progress using TLC or FT-IR for ester bond confirmation (~1740 cm⁻¹) .
Q. How can researchers safely handle and contain this compound to prevent laboratory exposure?
- Methodological Answer : Use fume hoods for ventilation and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact and inhalation. For spills, absorb with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Store in sealed, labeled containers away from heat and incompatible substances (strong acids/oxidizers) .
Q. What analytical techniques are effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- GC-MS : Analyze volatility and fragmentation patterns (e.g., molecular ion peak at m/z 284 for C₁₇H₃₄O₃) .
- NMR : Confirm structure via ¹H NMR (methoxy singlet at δ ~3.3 ppm, ester carbonyl at δ ~4.1 ppm) and ¹³C NMR (carbonyl at δ ~170 ppm) .
- HPLC : Quantify purity using reverse-phase columns (C18, methanol/water mobile phase) with UV detection at ~210 nm .
Advanced Research Questions
Q. How should researchers address discrepancies in thermal stability data reported for this compound?
- Methodological Answer : Replicate studies under standardized conditions (e.g., TGA/DSC at 10°C/min under nitrogen). Compare decomposition onset temperatures across studies. Investigate confounding factors like residual solvents or impurities using hyphenated techniques (e.g., GC-MS coupled with thermogravimetry) .
Q. What challenges arise in optimizing esterification yields with long-chain alcohols like tetradecanol?
- Methodological Answer : Long-chain alcohols exhibit poor solubility in polar solvents. Use aprotic solvents (toluene, DMF) and Dean-Stark traps to remove water. Catalyze with lipases (e.g., Candida antarctica lipase B) for greener synthesis. Monitor reactant ratios (e.g., 1:1.2 acid:alcohol) to drive equilibrium .
Q. How do impurities (e.g., unreacted methoxyacetic acid) affect biological activity studies of this compound?
- Methodological Answer : Impurities may confound bioactivity assays. Purify via preparative HPLC or recrystallization. Validate purity (>95%) before testing. Use negative controls (e.g., pure methoxyacetic acid) to isolate biological effects of the ester .
Q. What computational approaches predict interactions between this compound and biological membranes?
- Methodological Answer : Employ molecular dynamics simulations (e.g., GROMACS) with lipid bilayer models (POPC/POPE). Calculate partition coefficients (log P) via software like ChemAxon. Validate with experimental membrane permeability assays (e.g., PAMPA) .
Q. How can environmental persistence data discrepancies be reconciled across biodegradation studies?
- Methodological Answer : Standardize OECD 301 tests (e.g., Ready Biodegradability) under controlled conditions (pH 7, 25°C). Compare degradation rates in aerobic vs. anaerobic systems. Use LC-MS to track metabolite formation (e.g., methoxyacetic acid) .
Methodological Notes
- Safety Protocols : Adhere to GHS guidelines (Category 2 skin/eye irritant) and institutional biosafety committees .
- Data Validation : Cross-reference spectral libraries (NIST, PubChem) and replicate experiments to confirm reproducibility .
- Ethical Compliance : Follow waste disposal regulations (e.g., EPA) for organic esters and contaminated materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
